molecular formula C27H35N5O7S B14581681 L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine CAS No. 61600-30-4

L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine

Cat. No.: B14581681
CAS No.: 61600-30-4
M. Wt: 573.7 g/mol
InChI Key: YFGBQHOOROIVKG-BDTNDASRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine is a pentapeptide composed of the amino acids L-tyrosine, glycine, glycine, L-phenylalanine, and D-methionine. This compound is known for its role as an endogenous opioid peptide with various biological activities, including antitumor, analgesic, and immune-boosting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine involves the stepwise coupling of the amino acids using peptide bond formation techniques. The process typically starts with the protection of the amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or other coupling agents. After the formation of the peptide bonds, the protecting groups are removed to yield the final pentapeptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine involves its interaction with opioid receptors in the body. It acts as an agonist at the delta and mu-opioid receptors, leading to analgesic effects. The compound also influences various signaling pathways, contributing to its antitumor and immune-boosting properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine is unique due to the presence of D-methionine, which can influence its biological activity and stability compared to its L-isomer counterparts. This structural variation can lead to differences in receptor binding and overall efficacy .

Properties

CAS No.

61600-30-4

Molecular Formula

C27H35N5O7S

Molecular Weight

573.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21+,22-/m0/s1

InChI Key

YFGBQHOOROIVKG-BDTNDASRSA-N

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.